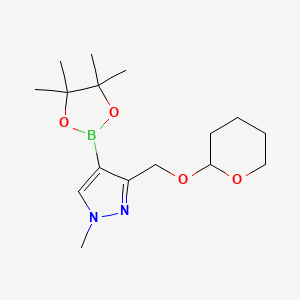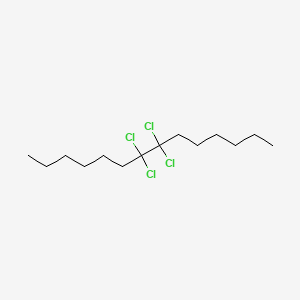
7,7,8,8-Tetrachlorotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7,8,8-Tetrachlorotetradecane is an organic compound characterized by the presence of four chlorine atoms attached to a tetradecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,8,8-Tetrachlorotetradecane typically involves the chlorination of tetradecane. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7,7,8,8-Tetrachlorotetradecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of chlorinated alcohols or ketones.
Reduction: The reduction process can convert the compound into less chlorinated derivatives or hydrocarbons.
Substitution: Halogen exchange reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Chlorinated alcohols, ketones, or carboxylic acids.
Reduction: Less chlorinated hydrocarbons or fully dechlorinated tetradecane.
Substitution: Compounds with different halogens or functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
7,7,8,8-Tetrachlorotetradecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated compounds and as a reagent in various organic reactions.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is conducted to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is utilized in the production of specialty chemicals, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which 7,7,8,8-Tetrachlorotetradecane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7,8,8-Tetracyanoquinodimethane: Known for its electron-accepting properties and use in organic electronics.
7,7,8,8-Tetrachlorooctane: A shorter-chain analog with similar chlorination patterns.
7,7,8,8-Tetrachlorodecane: Another analog with a different chain length, affecting its physical and chemical properties.
Uniqueness
7,7,8,8-Tetrachlorotetradecane is unique due to its specific chain length and chlorination pattern, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other chlorinated hydrocarbons.
Eigenschaften
Molekularformel |
C14H26Cl4 |
|---|---|
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
7,7,8,8-tetrachlorotetradecane |
InChI |
InChI=1S/C14H26Cl4/c1-3-5-7-9-11-13(15,16)14(17,18)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
LTVNXKOPVRVIEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(CCCCCC)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)
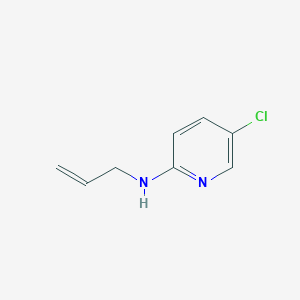
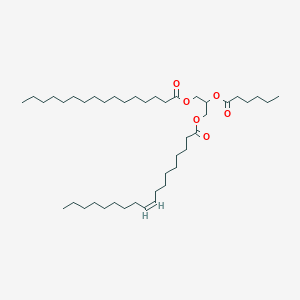
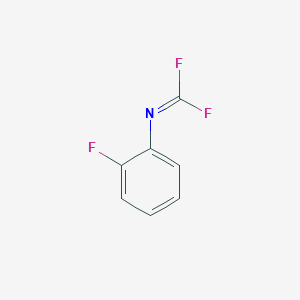
![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)

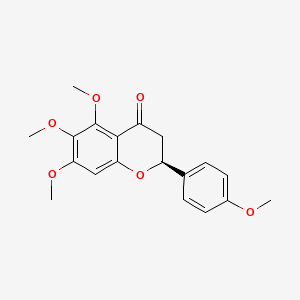
![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
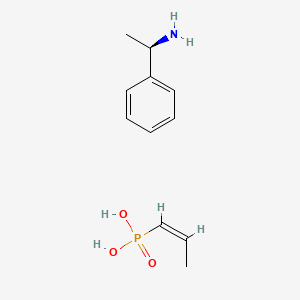
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)
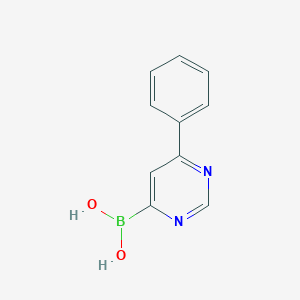
![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)
